molecular formula C4HF6NO2 B1329316 Bistrifluoroacetamide CAS No. 407-24-9

Bistrifluoroacetamide

Cat. No. B1329316
CAS RN: 407-24-9
M. Wt: 209.05 g/mol
InChI Key: GMQVFHZSXKJCIV-UHFFFAOYSA-N
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Description

Bistrifluoroacetamide, as a chemical entity, is not directly discussed in the provided papers. However, the papers do discuss various compounds and reagents related to trifluoroacetamide groups and their applications in synthesis and catalysis. For instance, N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) are mentioned as reagents for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions . These compounds are useful in the synthesis of neutral trifluoroacetamides, which are volatile and can be detected as sharp peaks in gas chromatography .

Synthesis Analysis

The synthesis of related trifluoroacetamide compounds involves the use of trifluoroacetic acid derivatives. For example, vicinal bis(trifluoroacetimidoyl chloride)s are synthesized from o-phenylenediamines in the presence of trifluoroacetic acid (TFA), triethylamine, triphenylphosphine, and tetrachloromethane . Another synthesis method includes the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes and [bis(trifluoroacetoxy)iodo]arenes by oxidation of organic iodides using oxone and trifluoroacetic acid .

Molecular Structure Analysis

The molecular structures of compounds containing trifluoroacetamide groups are diverse. For instance, the crystal structure of bismuth(III) trifluoroacetate-trifluoroacetic acid adduct reveals a highly asymmetric coordination polyhedron around the bismuth atom . Similarly, the crystal structure of bis(trifluoroacetato)-(N-methyl-meso-tetraphenylporphyrinato)thallium(III) shows a unique 4:3 piano stool seven-coordinate geometry .

Chemical Reactions Analysis

Trifluoroacetamide-related compounds participate in various chemical reactions. The [2 + 2 + 2] cycloaddition reactions are used for the synthesis of trifluoromethylated benzo-fused eight-membered rings using vicinal bis(trifluoroacetimidoyl chloride)s . Additionally, the intermolecular trifluoroacetate exchange process is examined through NMR temperature-dependent measurements, indicating dynamic behavior in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetamide derivatives are influenced by their molecular structure. For example, N-Methyl-bis(trifluoroacetamide) is a liquid at room temperature, which is advantageous for its application in trace analysis . The thermal stability and solubility in polar organic solvents of bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate, a related Lewis acid, are also noted . The gas-phase acidity of bis((trifluoromethyl)sulfonyl)amine and the electron delocalization in its anion are discussed, shedding light on the chemical behavior of these compounds .

Scientific Research Applications

Trifluoroacetylation Reagent

Bistrifluoroacetamide, specifically N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), serves as an effective reagent for trifluoroacetylation. This process is useful for modifying amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The resulting trifluoroacetamides are volatile, enabling their use in gas chromatography for trace analysis without the need for evaporation of excess reagent and by-products, which is especially beneficial for very volatile substances (Donike, 1973).

Calcium Measurement in Biological Research

In biological research, bistrifluoroacetamide derivatives, like symmetrically substituted difluoro derivatives of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (nFBAPTA), are significant for measuring intracellular calcium levels. These derivatives demonstrate large 19F NMR chemical shifts when chelating divalent cations, allowing for accurate determination of free Ca2+ concentration, unaffected by common interfering factors like free Mg2+ concentrations, pH, or other divalent ions (Smith et al., 1983).

Fluorescence Imaging in Cancer Research

Bistrifluoroacetamide-based compounds, such as bis(dipyrrinato)zinc(II) complexes, are used in fluorescence imaging to study cancer. These compounds, when encapsulated in a biotin-targeted polymer matrix, overcome water solubility issues and provide bright fluorescence signals in cancer cell lysosomes. This specificity is particularly useful for distinguishing cancerous cells from noncancerous ones (Karges et al., 2019).

Development of Novel Chemical Compounds

Research in coordination chemistry has led to the creation of new fluorocarbon derivatives using bis(trifluoroacetamides). For instance, the reaction of 1,3-bis(bromomethyl)-2-fluorobenzene with bis(trifluoroacetamides) resulted in new [3.3]-m-cyclophanes, which have applications in creating macrocyclic structures for complexing metal ions, demonstrating shifts in 19F NMR resonances and offering insights into metal-ion interactions (Plenio et al., 1997).

Liquid Ventilation Research

In medical research, fluorocarbon liquids like perfluoro bis(1, 4-isopropoxy) butane (Caroxin-D), related to bistrifluoroacetamide, have been explored for liquid ventilation in primates. Studies showed that primates could be successfully ventilated with these liquids without obvious deleterious effects, although smallamounts of fluorocarbon were retained in tissues for extended periods. This research contributes to understanding the potential of fluorocarbon liquids in respiratory therapies (Modell et al., 1976).

Electrophilic Fluorination in Organic Synthesis

Bistrifluoroacetamide derivatives are utilized in electrophilic fluorination, a significant area in the synthesis of organofluorine compounds. These compounds offer a straightforward route for introducing fluorine into organic molecules, expanding the scope of synthetic chemistry and the development of new materials and pharmaceuticals (Singh & Shreeve, 2004).

Gas Chromatography and Mass Spectrometry

In analytical chemistry, derivatives of bistrifluoroacetamide, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used as derivatization reagents. They are particularly effective for gas chromatography and mass spectrometry, assisting in the analysis of compounds like nucleic acid bases and estrogens. However, care must be taken in their use due to potential conversion of derivatives, highlighting the need for precise analytical techniques (Sethi et al., 1983).

Ionic Liquids in Green Chemistry

Research in green chemistry involves developing ionic liquids with anions based on fluorosulfonyl derivatives, including bistrifluoroacetamide-related compounds. These ionic liquids, with improved thermophysical properties, are studied for applications like extractive desulfurization of fuel oil, contributing to environmentally sustainable practices (Gouveia et al., 2017).

Environmental Impact Studies

The widespread use of organofluorine compounds, such as bistrifluoroacetamide and its derivatives, raises questions about their environmental impact. Studies on the fate and effects of these compounds, particularly their resistance to defluorination and the biological activity of perfluoroalkyl substituents, are crucial in assessing their environmental footprint (Key et al., 1997).

Future Directions

Bistrifluoroacetamide has been used in the development of solid-state electrolytes for lithium metal batteries . Its unique properties make it a promising material for future research and applications in this field .

properties

IUPAC Name

2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQVFHZSXKJCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193674
Record name Perfluorodiacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide

CAS RN

407-24-9
Record name Bis(trifluoroacetyl)imide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorodiacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
338
Citations
S Hao, Q Ran, Y Xiao, L Li, Y Ji, J Liu… - Advanced Materials …, 2022 - Wiley Online Library
The achievement of high ionic conductivity for solid‐state electrolyte and low interface resistance between electrodes and electrolyte are keys to successful solid‐state lithium ion …
Number of citations: 12 onlinelibrary.wiley.com
H Ovalıoğlu, A Peksöz, HE Kırımlı, A Yalçıner - 2010 - acikerisim.uludag.edu.tr
… As solvent, N-methyl-bistrifluoroacetamide and octafluorotoluene were used. The … the nitrogen atom of the N-methyl-bistrifluoroacetamide molecule rather than hydrogen atoms of own …
Number of citations: 0 acikerisim.uludag.edu.tr
H Ovalioglu, A Peksoz, HE Kirimli… - … für Naturforschung-A, 2010 - znaturforsch.com
… As solvent, N-methyl-bistrifluoroacetamide and octafluorotoluene were used. The … the nitrogen atom of the N-methyl-bistrifluoroacetamide molecule rather than hydrogen atoms of own …
Number of citations: 4 www.znaturforsch.com
HL Wapshott-Stehli, AM Grunden - Biochemical and Biophysical Research …, 2021 - Elsevier
Free fatty acids (FFAs) are a useful feedstock for a range of industrial chemical synthesis applications. However, efficiently converting FFAs to molecules for biofuel and other high-value …
Number of citations: 4 www.sciencedirect.com
YX Xu, L Shen, CJ Zhang - Yao xue xue bao= Acta Pharmaceutica …, 1993 - europepmc.org
… The urine sample was hydrolyzed with HCl, extracted with diethyl ether and derivatized with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide)-MBTFA (N-methyl-bistrifluoroacetamide…
Number of citations: 3 europepmc.org
N Ahmad, ZAA Hasan, HA Hassan, M Ahmad… - Journal of Oleo …, 2015 - jstage.jst.go.jp
… In this study, N,O-bistrifluoroacetamide was the silylating agent whereby hydrogen of the … methane, dimethyl formamide and N,O-bistrifluoroacetamide. Then, 1 μL of the mixture was …
Number of citations: 3 www.jstage.jst.go.jp
LR Tembrock, CD Broeckling… - Phytochemical …, 2017 - Wiley Online Library
… Then N-methyl-bistrifluoroacetamide (30 μL) was added and again heated at 80 C for 15 … Subsequently, N-methyl-bistrifluoroacetamide was used in the second separate step to …
Z Moussa, D Romo - Synlett, 2006 - thieme-connect.com
… We were unable to isolate a clean sample of bistrifluoroacetamide 6 as it underwent partial … We were unable to isolate a clean sample of bistrifluoroacetamide 6 as it underwent partial …
Number of citations: 20 www.thieme-connect.com
S Hashim, BA Norizan, KW Barahin… - Cellulose …, 2020 - cellulosechemtechnol.ro
… (C2H5OH), N,N-dimethylacetamide (DMAc), 9H-fluoren-2-yl-diazomethane (FDAM) solution and lithium chloride (LiCl) pyridine, 4-dimethylaminopyridine, N,O-bistrifluoroacetamide, …
Number of citations: 5 www.cellulosechemtechnol.ro
MM Amin, K Ebrahim, M Hashemi… - International journal …, 2019 - Taylor & Francis
In this study, the association of exposure to Bisphenol A (BPA) with obesity and cardiometabolic risk factors was investigated on 132 children and adolescents aged 6–18 years living in …
Number of citations: 79 www.tandfonline.com

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